molecular formula C16H14O3 B1346640 4-Acetylphenyl ether CAS No. 2615-11-4

4-Acetylphenyl ether

Cat. No.: B1346640
CAS No.: 2615-11-4
M. Wt: 254.28 g/mol
InChI Key: GZRGHDIUPMPHCB-UHFFFAOYSA-N
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Description

4-Acetylphenyl ether: is an organic compound with the molecular formula C16H14O3 . It is characterized by the presence of an acetyl group attached to a phenyl ether structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Acetylphenyl ether involves the Friedel-Crafts acylation of phenyl ether with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation techniques but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Acetylphenyl ether can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the acetyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various electrophiles, Lewis acids, and solvents depending on the desired substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenyl ethers.

Scientific Research Applications

Chemistry:

4-Acetylphenyl ether is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology:

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the acetyl group to explore structure-activity relationships.

Medicine:

While this compound itself may not be a direct therapeutic agent, its derivatives and related compounds are investigated for their potential medicinal properties. Research in this area focuses on developing new drugs with improved efficacy and reduced side effects.

Industry:

In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for applications in coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl ether and its derivatives depends on the specific application and target. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

    Phenyl ether: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    4-Methylphenyl ether: Contains a methyl group instead of an acetyl group, leading to different chemical and physical properties.

    4-Hydroxyphenyl ether: Has a hydroxyl group, which significantly alters its reactivity and applications.

Uniqueness of 4-Acetylphenyl ether:

The presence of the acetyl group in this compound imparts unique reactivity and properties compared to its analogs. This functional group allows for specific chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the acetyl group can influence the compound’s biological activity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

1-[4-(4-acetylphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGHDIUPMPHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180774
Record name Acetophenone, 4',4'''-oxydi-
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2615-11-4
Record name 1,1′-(Oxydi-4,1-phenylene)bis[ethanone]
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Record name 4-Acetylphenyl ether
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Record name 2615-11-4
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Record name Acetophenone, 4',4'''-oxydi-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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